molecular formula C5H2Br2N4 B071965 2,6-dibromo-7H-purine CAS No. 1196-41-4

2,6-dibromo-7H-purine

カタログ番号: B071965
CAS番号: 1196-41-4
分子量: 277.9 g/mol
InChIキー: YPFDNCJJFMAZPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dibromo-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the purine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-7H-purine typically involves the bromination of purine. One common method is the direct bromination of purine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where purine is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 2,6-Dibromo-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,6-diazido-7H-purine.

科学的研究の応用

2,6-Dibromo-7H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

類似化合物との比較

    2,6-Dichloropurine: Similar in structure but with chlorine atoms instead of bromine.

    2,6-Difluoropurine: Contains fluorine atoms at the 2nd and 6th positions.

    2,6-Diiodopurine: Iodine atoms replace the bromine atoms.

Uniqueness: 2,6-Dibromo-7H-purine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, or iodinated counterparts.

生物活性

2,6-Dibromo-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine substituents at the 2 and 6 positions of the purine ring. Its chemical formula is C5_5H3_3Br2_2N4_4, and it has a molecular weight of 243.91 g/mol. The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in purine metabolism. Notably, it has been shown to interfere with Aurora kinases, which play a crucial role in cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Target Enzymes

  • Aurora Kinases : Inhibition leads to disrupted mitotic processes.
  • DprE1 : Involved in the biosynthesis of arabinose in Mycobacterium tuberculosis; inhibition can result in antimicrobial effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116, SW480, MDA-MB-231
  • IC50_{50} Values : Ranged from 1.25 μM to 1.77 μM, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) : Reported MIC values as low as 1 μM against drug-resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is lipophilic, allowing for passive diffusion across cell membranes. This property enhances its bioavailability and potential efficacy as a therapeutic agent.

Study on Anticancer Activity

In a study exploring the effects of various purine derivatives on cancer cells, this compound was identified as a promising candidate due to its ability to inhibit STAT3 phosphorylation—a critical pathway in cancer progression. The study highlighted:

  • Selectivity : Minimal inhibition of other pathways, indicating a targeted action.
  • In Vivo Efficacy : Demonstrated anticancer effects in animal models .

Study on Antimycobacterial Activity

Another significant study focused on the compound's activity against Mycobacterium tuberculosis:

  • Mechanism : Identified DprE1 as a target enzyme.
  • Resistance Studies : Mutant strains resistant to other treatments were sequenced to confirm the specificity of action against DprE1 .

Data Tables

Activity Type Target IC50_{50} / MIC Value Reference
AnticancerHCT-1161.77 μM
AnticancerSW4801.51 μM
AnticancerMDA-MB-2311.25 μM
AntimicrobialMycobacterium tuberculosis1 μM

特性

IUPAC Name

2,6-dibromo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDNCJJFMAZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152519
Record name 2,6-Dibromo-1H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-41-4
Record name 2,6-Dibromo-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-1H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1196-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-1H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-1H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIBROMO-1H-PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498GW89H4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。